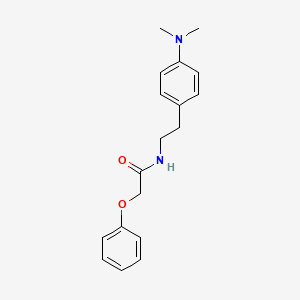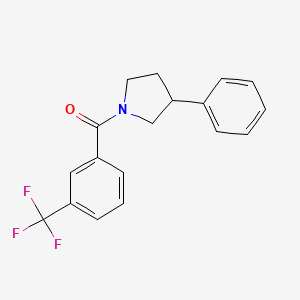
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Pyrrolidine, a five-membered ring with nitrogen, is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Mecanismo De Acción
Target of Action
It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in laboratory experiments to study its effects on the central nervous system. The drug's potent dopamine reuptake inhibition makes it a valuable tool for studying dopamine-related disorders such as addiction and Parkinson's disease. However, the drug's highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. One area of research is the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor. These drugs could be used to treat psychiatric disorders such as schizophrenia and depression. Another area of research is the development of new treatments for this compound addiction. Currently, there are no effective treatments for this compound addiction, and research in this area is urgently needed. Finally, research is needed to better understand the long-term effects of this compound use on the brain and body. This information could be used to develop new treatments for this compound-related health problems.
Conclusion:
In conclusion, this compound is a highly addictive and dangerous synthetic designer drug that has gained notoriety in recent years. The drug acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to its stimulant and hallucinogenic effects. This compound has been used in scientific research to study its effects on the central nervous system, but its highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments. There are several future directions for research on this compound, including the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor, new treatments for this compound addiction, and research to better understand the long-term effects of this compound use.
Métodos De Síntesis
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is synthesized from alpha-pyrrolidinopentiophenone (α-PVP), which is a synthetic cathinone. The synthesis method involves the reaction of α-PVP with trifluoroacetone and hydrochloric acid. The resulting product is then purified using chromatography techniques to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in scientific research to study its effects on the central nervous system. The drug has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the drug's euphoric effects and its potential for addiction.
Safety and Hazards
Propiedades
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASKULAVZBNNHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

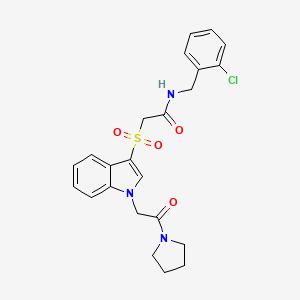
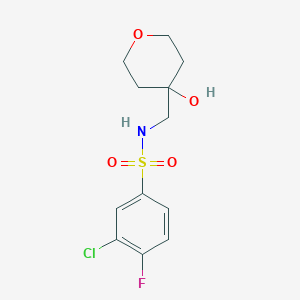
![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/no-structure.png)
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
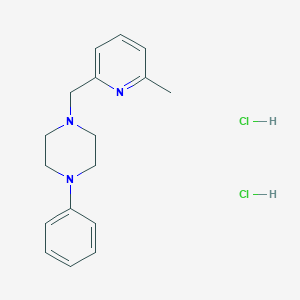
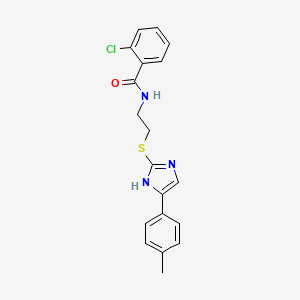
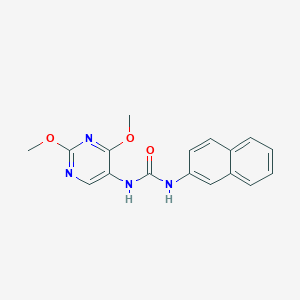
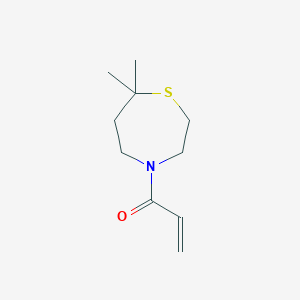
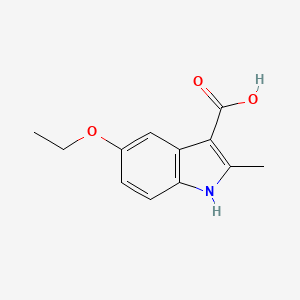
![Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2366991.png)
![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)
